Superior Adenosine Uptake Inhibition: HWA 285 vs. Pentoxifylline in Human Erythrocytes
The 1-propyl derivative of 3-methyl-7-(5-oxohexyl)-xanthine—propentofylline (HWA 285)—exhibits markedly greater adenosine uptake inhibitory potency than pentoxifylline, the structurally related 3,7-dimethyl-1-(5-oxohexyl)-xanthine. This differential activity is directly attributable to the 7-(5-oxohexyl) substitution pattern retained from the parent intermediate [1].
| Evidence Dimension | Inhibition of adenosine uptake |
|---|---|
| Target Compound Data | HWA 285 (1-propyl derivative): 'much more potent' inhibitor of adenosine uptake |
| Comparator Or Baseline | Pentoxifylline: weak inhibition |
| Quantified Difference | Qualitative ranking: HWA 285 ≫ pentoxifylline > thiocaffeine > 8-p-sulphophenyltheophylline > theophylline > caffeine > enprofylline |
| Conditions | Human erythrocytes; adenosine uptake assay |
Why This Matters
For procurement decisions in neuroprotection and cerebrovascular research programs, selecting the 7-(5-oxohexyl) scaffold-derived series provides superior adenosine-modulating activity compared to the 1-(5-oxohexyl)-substituted pentoxifylline class.
- [1] Fredholm BB, et al. The xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine. Acta Physiol Scand. 1986;127(3): 367-373. View Source
